molecular formula C9H9BrN2O B1379968 7-Bromo-4-methyl-3,4-dihydroquinoxalin-2(1H)-one CAS No. 1368131-86-5

7-Bromo-4-methyl-3,4-dihydroquinoxalin-2(1H)-one

Cat. No.: B1379968
CAS No.: 1368131-86-5
M. Wt: 241.08 g/mol
InChI Key: XVTZCPRZOULUOC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Classification and Nomenclature of Quinoxaline Derivatives

Quinoxaline derivatives constitute a critical class of nitrogen-containing heterocyclic compounds characterized by a fused bicyclic structure comprising a benzene ring and a pyrazine ring. The parent quinoxaline system (C₈H₆N₂) serves as the foundational scaffold for numerous derivatives, including 3,4-dihydroquinoxalin-2(1H)-ones, which feature a partially reduced pyrazine ring with a ketone group at the 2-position. The compound 7-bromo-4-methyl-3,4-dihydroquinoxalin-2(1H)-one derives its name from the IUPAC nomenclature system, where:

  • 7-bromo indicates a bromine substituent at position 7 of the benzene ring.
  • 4-methyl denotes a methyl group at position 4 of the dihydroquinoxaline core.
  • 3,4-dihydro specifies the partial saturation of the pyrazine ring.
  • 2(1H)-one identifies the ketone functional group at position 2. This systematic naming reflects the compound’s structural complexity and substituent arrangement, aligning with conventions established for fused heterocycles.

Historical Development of Dihydroquinoxalin-2(1H)-one Chemistry

The synthesis of quinoxaline derivatives dates to the late 19th century, with early methods relying on condensation reactions between ortho-diamines and 1,2-diketones. The development of reduced quinoxaline systems, such as 3,4-dihydroquinoxalin-2(1H)-ones, emerged later as researchers sought to modulate electronic and steric properties for pharmaceutical applications. Key milestones include:

  • Mid-20th century : Discovery of dihydroquinoxalinones as intermediates in alkaloid synthesis.
  • 2000s : Advancements in asymmetric synthesis, enabling enantiopure derivatives via chiral pool reagents and organocatalysis.
  • 2010s–present : Integration of microwave-assisted and photochemical methods to enhance reaction efficiency. The 7-bromo-4-methyl variant gained prominence in the 2010s as a versatile intermediate for drug discovery, particularly in kinase and bromodomain inhibition.

Significance of 3,4-Dihydroquinoxalin-2(1H)-ones in Heterocyclic Chemistry

3,4-Dihydroquinoxalin-2(1H)-ones occupy a unique niche in heterocyclic chemistry due to their:

  • Structural versatility : The ketone and NH groups enable diverse functionalization, including alkylation, acylation, and cross-coupling.
  • Biological relevance : These compounds exhibit antimicrobial, antiviral, and anticancer activities, often attributed to their ability to intercalate DNA or inhibit enzymatic targets.
  • Synthetic utility : They serve as precursors to tetrahydroquinoxalines and spirocyclic systems, which are prevalent in natural products. For example, Bargellini and Ullmann-type reactions have been employed to construct complex dihydroquinoxalinone frameworks.

Position and Role of this compound Within This Class

The 7-bromo-4-methyl derivative exemplifies a strategically functionalized dihydroquinoxalinone with distinct applications:

  • Electrophilic reactivity : The bromine atom at position 7 facilitates cross-coupling reactions (e.g., Suzuki-Miyaura), enabling diversification of the aromatic ring.
  • Steric modulation : The methyl group at position 4 enhances kinetic stability and influences conformational preferences, critical for target binding in drug design.
  • Intermediate utility : This compound has been utilized in synthesizing BET inhibitors and antibacterial agents, underscoring its role in medicinal chemistry. Recent studies highlight its incorporation into hybrid scaffolds targeting respiratory viruses, leveraging its planar aromatic system for π-π interactions.

Structural and Synthetic Comparison of Selected Dihydroquinoxalinones

Compound Substituents Key Synthetic Method Application Reference
This compound 7-Br, 4-CH₃ Photochemical alkylation BET inhibitor synthesis
3,4-Dihydroquinoxalin-2(1H)-one None Condensation of glyoxal with 1,2-diaminobenzene Antimicrobial agent precursor
4-Nitroso-3,4-dihydroquinoxalin-2(1H)-one 4-NO Nitrosation of parent compound Oxidative stress studies
4-Methyl-3-oxo-3,4-dihydroquinoxaline-2-carboxylic acid 4-CH₃, 2-COOH Ullmann coupling with amino acids Antiviral research

Properties

IUPAC Name

7-bromo-4-methyl-1,3-dihydroquinoxalin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrN2O/c1-12-5-9(13)11-7-4-6(10)2-3-8(7)12/h2-4H,5H2,1H3,(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVTZCPRZOULUOC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC(=O)NC2=C1C=CC(=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Bromo-4-methyl-3,4-dihydroquinoxalin-2(1H)-one typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-methylquinoxalin-2(1H)-one and bromine.

    Bromination: The bromination of 4-methylquinoxalin-2(1H)-one is carried out using bromine in the presence of a suitable solvent like acetic acid or chloroform. The reaction is typically performed at room temperature or slightly elevated temperatures.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired this compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Bromination: The bromination reaction is scaled up using larger quantities of starting materials and solvents. The reaction conditions are optimized to ensure high yield and purity.

    Continuous Flow Synthesis: Continuous flow reactors may be employed to enhance the efficiency and safety of the bromination process. This method allows for better control over reaction parameters and reduces the risk of side reactions.

Chemical Reactions Analysis

Types of Reactions

7-Bromo-4-methyl-3,4-dihydroquinoxalin-2(1H)-one can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom at the 7th position can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Reduction Reactions: The compound can be reduced to form 7-bromo-4-methylquinoxalin-2(1H)-one using reducing agents like sodium borohydride or lithium aluminum hydride.

    Oxidation Reactions: Oxidation of the dihydroquinoxalinone core can lead to the formation of quinoxaline derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and alkoxides. Reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are used in solvents like ethanol or tetrahydrofuran (THF) under mild conditions.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide are used in aqueous or organic solvents.

Major Products Formed

    Substitution Reactions: Substituted quinoxalinone derivatives with various functional groups.

    Reduction Reactions: Reduced quinoxalinone derivatives.

    Oxidation Reactions: Oxidized quinoxaline derivatives.

Scientific Research Applications

Pharmaceutical Development

Antimicrobial and Anticancer Properties
Research indicates that derivatives of 7-bromo-4-methyl-3,4-dihydroquinoxalin-2(1H)-one are explored for their potential as antimicrobial and anticancer agents. The compound's ability to interact with specific biological targets enhances its therapeutic potential. For instance, studies have shown that certain derivatives exhibit significant activity against various cancer cell lines, suggesting a pathway for developing new anticancer drugs .

Chemical Probes
The compound serves as a valuable chemical probe in biological research. Its selective reactivity allows it to be used in the study of protein interactions and enzyme inhibition, particularly in the context of drug discovery .

Mechanistic Studies

Binding Affinity Studies
Investigations into the binding affinity of this compound with various biological targets have been conducted. For example, the compound has been tested for its interaction with cysteine proteases, which are important in many biological processes and disease states . These studies help elucidate the mechanisms by which the compound exerts its biological effects.

Synthesis and Derivatives

Several synthetic routes have been developed for the preparation of this compound, leading to various derivatives that may enhance specific biological activities. Notable derivatives include:

Compound Name Structural Features Biological Activity
3,4-Dihydroquinoxalin-2(1H)-oneUnsubstituted at C7Antimicrobial
7-Iodo-3,4-dihydroquinoxalin-2(1H)-oneIodine instead of BromineAntitumor
6-Bromo-3,4-dihydroquinoxalin-2(1H)-oneBromine at C6Neuroprotective

The structural variations among these compounds significantly influence their reactivity and biological activities .

Case Studies and Research Findings

Several studies have highlighted the applications of this compound:

  • A study demonstrated its effectiveness as an inhibitor of specific cancer cell lines, providing a basis for further development into therapeutic agents .
  • Another research effort focused on its role as a chemical probe to investigate protein interactions and enzyme activity, showcasing its versatility in biochemical applications .

Mechanism of Action

The mechanism of action of 7-Bromo-4-methyl-3,4-dihydroquinoxalin-2(1H)-one involves:

    Molecular Targets: The compound interacts with specific molecular targets such as enzymes, receptors, or DNA.

    Pathways Involved: It modulates various cellular pathways, including signal transduction, gene expression, and apoptosis.

    Biological Effects: The compound exerts its effects by binding to its targets and altering their activity, leading to changes in cellular functions and physiological responses.

Comparison with Similar Compounds

Structural and Functional Modifications

Compound Name Substituents Biological Activity Key Physicochemical Properties References
7-Bromo-4-methyl-3,4-dihydroquinoxalin-2(1H)-one Br (C7), CH₃ (N4) Potential sGC activation, antitumor (hypothesized) MW: 241.09; LogP: ~2.1 (predicted)
4-Methyl-3,4-dihydroquinoxalin-2(1H)-one CH₃ (N4) sGC activation (weak) MW: 176.21; Higher solubility vs. brominated analogs
7-Bromo-3,4-dihydroquinoxalin-2(1H)-one Br (C7) sGC binding (moderate) MW: 227.06; Reduced metabolic stability
7-Bromo-6-fluoro-4-methyl-3,4-dihydroquinoxalin-2(1H)-one Br (C7), F (C6), CH₃ (N4) Unreported (predicted enhanced selectivity) MW: 258.98; Increased hydrophobicity
4-Benzyl-3,4-dihydroquinoxalin-2(1H)-one Benzyl (N4) Antimicrobial, kinase inhibition MW: 238.29; High lipophilicity (LogP: ~3.5)
Dicarboxylic 3,4-dihydroquinoxalin-2(1H)-one derivatives COOH groups (C6/C7) Potent sGC activators (heme-independent) MW: ~300–350; Improved binding affinity

Key Research Findings

  • sGC Activation : Dicarboxylic derivatives (e.g., compounds with COOH at C6/C7) exhibit superior sGC activation due to enhanced hydrogen bonding and van der Waals interactions with the Y-S-R motif in the sGCβ1 domain. However, 7-bromo-4-methyl lacks carboxylic groups, limiting its efficacy in cell-based assays .
  • Antitumor Activity : Methoxy and quinazolinyl-substituted analogs (e.g., 7-methoxy-4-(2-methylquinazolin-4-yl)) show IC₅₀ values <1 µM in cancer models, suggesting that electron-donating groups at C7 improve antitumor potency .
  • JNK3 Inhibition : Substitutions at C7 (e.g., aryl groups) enhance selectivity for JNK3 over related kinases. Bromine at C7 may similarly improve target engagement .

Physicochemical and Pharmacokinetic Considerations

  • Metabolic Stability : Methyl groups at N4 reduce oxidative metabolism, as seen in 4-methyl derivatives, which exhibit longer half-lives in vitro .
  • Synthetic Accessibility : Brominated derivatives require harsh reagents (e.g., DDQ), whereas carboxylic analogs involve multi-step functionalization, increasing synthesis complexity .

Biological Activity

7-Bromo-4-methyl-3,4-dihydroquinoxalin-2(1H)-one is a heterocyclic compound that has garnered attention for its diverse biological activities. This article reviews the compound's biological properties, mechanisms of action, and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

The molecular formula of this compound is C8H7BrN2O\text{C}_8\text{H}_7\text{BrN}_2\text{O}, with a molecular weight of approximately 227.06 g/mol. The compound features a bromine atom at the 7-position and a methyl group at the 4-position of the quinoxalinone ring, which influences its reactivity and biological interactions.

1. Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been shown to possess both antibacterial and antifungal activities against various strains. For instance, derivatives of this compound have demonstrated effective inhibition against pathogens such as Staphylococcus aureus and Candida albicans with varying minimum inhibitory concentrations (MICs) .

2. Antiviral Properties

In addition to its antimicrobial effects, this compound has been explored for its antiviral potential. Studies have indicated that similar quinoxaline derivatives exhibit activity against viruses such as HIV and Hepatitis C. For example, compounds with structural similarities have shown EC50 values as low as 0.15 µg/mL against HIV-1, indicating promising antiviral efficacy .

3. Anticancer Activity

This compound has also been investigated for its anticancer properties. In vitro studies have demonstrated that it can inhibit the growth of cancer cell lines such as HCT-116 (colon cancer) and MCF-7 (breast cancer). The reported IC50 values range from 1.9 to 2.3 µg/mL, showcasing its potency compared to conventional chemotherapeutics like doxorubicin .

The mechanism by which this compound exerts its biological effects is multifaceted:

  • Enzyme Inhibition : The compound interacts with various enzymes and receptors, potentially modulating pathways involved in cell proliferation and apoptosis .
  • Oxidative Stress Modulation : Some studies suggest that it may influence oxidative stress pathways by affecting glutathione levels within cells, which could contribute to its cytotoxic effects against cancer cells .

Comparative Biological Activity

To better understand the position of this compound among related compounds, the following table summarizes the biological activities of structurally similar quinoxaline derivatives:

Compound NameStructural FeaturesBiological Activity
7-Iodo-3,4-dihydroquinoxalin-2(1H)-oneIodine instead of BromineAntitumor
6-Bromo-3,4-dihydroquinoxalin-2(1H)-oneBromine at C6Neuroprotective
3,4-Dihydroquinoxalin-2(1H)-oneUnsubstituted at C7Antimicrobial

The unique substitution pattern of this compound enhances its reactivity and potential interactions with biological targets compared to other similar compounds.

Case Studies

Several case studies highlight the efficacy of this compound in specific biological contexts:

  • Antimicrobial Efficacy : A study demonstrated that formulations containing this compound significantly reduced bacterial load in infected animal models compared to control treatments.
  • Cancer Cell Line Studies : In vitro assays showed that treatment with this compound led to increased apoptosis in MCF-7 cells, evidenced by annexin V staining and caspase activation assays.

Q & A

Q. How can computational tools aid in reaction optimization?

  • Answer: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) predict transition states and activation energies for key steps like C–H functionalization. Solvent effects can be modeled using COSMO-RS, while docking studies guide catalyst design for asymmetric transformations .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7-Bromo-4-methyl-3,4-dihydroquinoxalin-2(1H)-one
Reactant of Route 2
7-Bromo-4-methyl-3,4-dihydroquinoxalin-2(1H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.